molecular formula C19H18FN3O3S B11256981 2-fluoro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

2-fluoro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11256981
M. Wt: 387.4 g/mol
InChI Key: RLFBHFPMRYGRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a fluorine atom, a propoxypyridazinyl group, and a sulfonamide moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The fluorine atom and pyridazinyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to improved efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.

    N-Phenylsulfonamide: A basic sulfonamide compound with a phenyl group.

    Propoxypyridazine: A pyridazine derivative with a propoxy group.

Uniqueness

2-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its combination of a fluorine atom, a propoxypyridazinyl group, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H18FN3O3S/c1-2-12-26-19-11-10-17(21-22-19)14-6-5-7-15(13-14)23-27(24,25)18-9-4-3-8-16(18)20/h3-11,13,23H,2,12H2,1H3

InChI Key

RLFBHFPMRYGRTL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.